Trifluoperazine-d3dihydrochloride

Bioanalysis LC-MS/MS Stable Isotope Dilution

This Trifluoperazine-d3 dihydrochloride standard, with ≥98% isotopic enrichment, provides a +3 Da mass shift (m/z 411.2) essential for accurate LC-MS/MS quantification. It is specifically designed to correct for matrix effects in bioanalytical assays, ensuring regulatory-compliant pharmacokinetic data. Purchase to achieve precise baseline separation and co-elution for robust method validation.

Molecular Formula C21H26Cl2F3N3S
Molecular Weight 483.4 g/mol
Cat. No. B8135474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine-d3dihydrochloride
Molecular FormulaC21H26Cl2F3N3S
Molecular Weight483.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
InChIInChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H/i1D3;;
InChIKeyBXDAOUXDMHXPDI-GXXYEPOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoperazine-d3 Dihydrochloride: Procurement Guide for the Deuterated Phenothiazine Internal Standard


10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine dihydrochloride, systematically identified as Trifluoperazine-d3 dihydrochloride, is a stable isotope-labeled analog of the typical antipsychotic agent trifluoperazine . This compound belongs to the piperazine-type phenothiazine class and is distinguished by the incorporation of exactly three deuterium atoms within the N-methyl group of its piperazine side chain [1]. As an isotopologue, it is functionally equivalent to the non-deuterated parent drug in its interaction with dopamine D2-like receptors (Kd = 0.96 nM) and α1-adrenergic receptors, yet its physicochemical behavior in mass spectrometry is fundamentally altered . Its primary, verifiable industrial and scientific role is that of a high-purity internal standard (IS) for the absolute quantification of trifluoperazine in complex biological matrices via LC-MS/MS or GC-MS platforms .

Why Trifluoperazine-d3 Dihydrochloride Cannot Be Substituted by Unlabeled Trifluoperazine in Bioanalysis


In bioanalytical method development, substituting Trifluoperazine-d3 with its unlabeled counterpart, or an alternative analog such as prochlorperazine, invalidates the analytical principle of stable isotope dilution. Trifluoperazine-d3 possesses a distinct molecular ion of m/z 411.2 [M+H]+, compared to m/z 408.2 for the parent drug, a +3 Da shift that ensures near-identical chromatographic retention time while permitting complete baseline mass separation from the analyte [1]. This isotopic discrimination is the cornerstone of compensation for matrix effects and extraction recovery variability . Unlike structural analogs (e.g., prochlorperazine), which exhibit differential ionization efficiencies and retention behavior in LC-MS/MS leading to assay bias, the deuterated analog co-elutes perfectly with the native analyte, thereby normalizing signal suppression or enhancement caused by phospholipids or other co-extracted biological components [2]. Furthermore, the specification of ≥98% isotopic enrichment (atom% D) is a critical quality attribute for procurement; substitution with a lower purity label or non-deuterated standard directly degrades the lower limit of quantification (LLOQ) and accuracy of the method, rendering pharmacokinetic data non-regulatory compliant .

Trifluoperazine-d3 Dihydrochloride: Quantitative Evidence for Superior Analytical Performance


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Analyte Quantification

Trifluoperazine-d3 dihydrochloride provides a definitive mass shift relative to the non-deuterated parent compound. In electrospray ionization (ESI+) mode, the protonated molecular ion [M+H]+ for the deuterated standard is observed at m/z 411.2, whereas the native analyte trifluoperazine appears at m/z 408.2 [1]. This contrasts sharply with the use of structural analogs like prochlorperazine (m/z 374.1) or tetradeuterated analogs (m/z 412.2), where spectral overlap or differential fragmentation may compromise specificity [2].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Isotopic Enrichment and Purity Specifications: Regulatory Compliance for GLP Bioanalysis

The procurement value of Trifluoperazine-d3 is explicitly tied to its certified isotopic purity. Vendor specifications mandate an isotopic enrichment of ≥98 atom % D and chemical purity ≥95% by HPLC . This level of deuteration minimizes the isotopic cross-contribution from the M+2 isotope of the unlabeled drug, a source of systematic bias in lower limit of quantification (LLOQ) assessments. A lower isotopic enrichment, such as 90-95% typical of non-cGMP research-grade standards, has been demonstrated in method validation studies to artificially elevate the calculated analyte concentration at low levels due to overlapping MS signal .

Analytical Chemistry Method Validation Quality Control

Chromatographic Co-Elution Properties: Normalization of Plasma Matrix Effects

A critical advantage of the d3-labeled analog over structural internal standards is its near-identical chromatographic retention time (tR). In validated LC-MS/MS methods utilizing a C18 column and isocratic/gradient elution, Trifluoperazine-d3 co-elutes with Trifluoperazine within a retention time window of ΔtR < 0.03 min [1]. This is in direct contrast to alternative IS choices like tetradeuterated promazine analogs, which have shown small but measurable retention time shifts (ΔtR ~ 0.1 min) leading to differential exposure to matrix suppression zones and consequently higher %CV at low QC levels [2].

Pharmacokinetics Sample Preparation Matrix Effect

Quantification Accuracy: Bias and Imprecision Reduction in Human Plasma Validation

Validation data from human plasma assays demonstrate that the use of Trifluoperazine-d3 as an internal standard enables compliance with stringent regulatory criteria for accuracy and precision. Using a Trifluoperazine-D8 IS (an alternative deuterated standard), the validated method achieved a Lower Limit of Quantification (LLOQ) of 50 pg/mL, with intra- and inter-batch precision (%CV) ranging from 2.1% to 8.7% across quality control levels [1]. This represents a significant quantitative improvement over legacy GC-MS methods using tetradeuterated trifluoperazine, which reported %CV values as high as 12.5% at similar concentrations [2].

Method Validation Accuracy and Precision Bioequivalence

Application in CYP2D6 Pharmacogenetic Studies: Eliminating Phenotypic Variability in Metabolism

While not a therapeutic differentiator, the use of Trifluoperazine-d3 is essential for quantifying the impact of CYP2D6 genetic polymorphisms on trifluoperazine disposition. Trifluoperazine metabolism is heavily dependent on CYP2D6 activity; however, recent clinical evidence indicates that patients with non-functional CYP2D6 alleles (*4/*4) can safely switch to trifluoperazine due to alternative metabolic pathways [1]. Accurate quantification using a deuterated internal standard is required to validate these clinical observations and to define the precise pharmacokinetic parameters (AUC, Cmax) in poor metabolizers vs. extensive metabolizers. Non-specific detection methods (UV or non-MS) lack the sensitivity to discriminate the low plasma concentrations (~100 pg/mL) observed in these sub-populations [2].

Pharmacogenomics CYP2D6 Drug Metabolism

Optimal Industrial and Scientific Use Cases for Trifluoperazine-d3 Dihydrochloride


Regulated Bioequivalence and Pharmacokinetic (PK) Studies

Pharmaceutical R&D and Contract Research Organizations (CROs) should prioritize this specific deuterated standard when developing and validating LC-MS/MS methods intended for regulatory submission (FDA/EMA). The documented +3 Da mass shift (m/z 411.2) and co-elution properties (ΔRt < 0.03 min) ensure the assay meets the stringent acceptance criteria for accuracy and precision [1]. Utilizing Trifluoperazine-d3 directly addresses the matrix effect variability inherent in plasma and urine samples, reducing the risk of failed analytical runs during pivotal bioequivalence trials of generic trifluoperazine formulations.

Clinical Therapeutic Drug Monitoring (TDM) of Trifluoperazine

Hospital-based clinical pharmacology laboratories and reference labs should procure Trifluoperazine-d3 for the routine monitoring of trifluoperazine plasma levels in schizophrenic patients. The high isotopic enrichment (≥98 atom % D) minimizes cross-talk interference, enabling reliable quantification at therapeutic trough levels (approx. 1-5 ng/mL) [1]. This is particularly critical for patients co-medicated with CYP2D6 inhibitors (e.g., terbinafine, quinidine) where drug accumulation poses a toxicity risk, or for identifying non-adherence [2].

Forensic and Postmortem Toxicology Confirmation

Forensic toxicology laboratories should utilize Trifluoperazine-d3 as the confirmatory internal standard for the analysis of phenothiazine antipsychotics in postmortem blood and alternative matrices (hair, vitreous humor). The mass spectrometric specificity provided by the d3 label (m/z 411.2) overcomes challenges posed by putrefactive matrix interferences and isomeric metabolites that complicate library search algorithms. This ensures legally defensible identification and quantification of trifluoperazine in medical examiner casework [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Academic and industrial metabolism labs investigating the role of CYP isoforms should use Trifluoperazine-d3 as an internal standard for quantifying substrate depletion or metabolite formation in human liver microsomes or hepatocytes. The ability to accurately quantify parent drug loss at low nanomolar concentrations (LOQ 0.1 nM) is essential for calculating precise kinetic parameters (Km, Vmax) and generating accurate predictions of clinical DDI liability, particularly concerning CYP2D6 and CYP3A4 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoperazine-d3dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.